molecular formula C12H12O2S B1393519 [3-(Benzyloxy)thien-2-yl]methanol CAS No. 1030012-41-9

[3-(Benzyloxy)thien-2-yl]methanol

Cat. No.: B1393519
CAS No.: 1030012-41-9
M. Wt: 220.29 g/mol
InChI Key: FMDUWSQUXHNLCU-UHFFFAOYSA-N
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Description

[3-(Benzyloxy)thien-2-yl]methanol is a versatile chemical compound used in scientific research. It exhibits unique properties that make it ideal for various applications, including the synthesis of novel pharmaceuticals and the development of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Benzyloxy)thien-2-yl]methanol typically involves the reaction of 3-hydroxythiophene with benzyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

[3-(Benzyloxy)thien-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiophene derivative.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of [3-(Benzyloxy)thien-2-yl]aldehyde or [3-(Benzyloxy)thien-2-yl]carboxylic acid.

    Reduction: Formation of [3-(Benzyloxy)thien-2-yl]methane.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

[3-(Benzyloxy)thien-2-yl]methanol is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Potential use in the development of new drugs and therapeutic agents.

    Industry: In the development of advanced materials with specific properties for various industrial applications.

Mechanism of Action

The mechanism of action of [3-(Benzyloxy)thien-2-yl]methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • [3-(Benzyloxy)thien-2-yl]aldehyde
  • [3-(Benzyloxy)thien-2-yl]carboxylic acid
  • [3-(Benzyloxy)thien-2-yl]methane

Uniqueness

[3-(Benzyloxy)thien-2-yl]methanol is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly useful in the synthesis of novel compounds and materials, setting it apart from other similar compounds.

Properties

IUPAC Name

(3-phenylmethoxythiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c13-8-12-11(6-7-15-12)14-9-10-4-2-1-3-5-10/h1-7,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDUWSQUXHNLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(SC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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